Scandium sputtering targets are essential materials used in the deposition of thin films through a process known as sputtering. These targets consist primarily of scandium, a transition metal with unique properties that make it valuable in various industrial applications. The atomic symbol for scandium is Sc, and it has an atomic number of 21. Scandium is known for its silvery-white appearance and its tendency to oxidize upon exposure to air, forming yellow or pinkish compounds. The primary sources of scandium are minerals such as euxenite, gadolinite, and thortveitite, although the extraction and preparation of metallic scandium can be challenging due to its scarcity and the complexity of its ores .
Scandium was first predicted by Dmitri Mendeleev in 1871 and subsequently isolated by Lars Nilson in 1879. It is classified within the d-block of the periodic table, specifically as a transition metal. Scandium's unique properties have led to its inclusion among rare earth elements, although it is technically not a rare earth element itself .
Scandium sputtering targets can be classified based on their composition and intended application:
The synthesis of scandium sputtering targets involves several methods, with radio frequency magnetron sputtering being one of the most common techniques employed for thin film deposition. This method allows for precise control over the composition and thickness of the films produced.
Technical Details:
The molecular structure of scandium primarily consists of a face-centered cubic lattice when in solid form. This structure contributes to its metallic properties, including conductivity and malleability.
Scandium reacts with oxygen, forming various oxides depending on the oxidation state. The most common oxide is scandium oxide (Sc₂O₃), which is formed when scandium is exposed to air.
Technical Details:
This reaction illustrates how scandium can readily oxidize, impacting its storage and handling .
The mechanism by which scandium sputtering targets function involves the ejection of atoms from the target material when bombarded by energetic ions (typically argon ions). These ejected atoms then deposit onto a substrate to form a thin film.
Scandium sputtering targets are utilized across various scientific fields due to their beneficial properties:
The integration of scandium into these applications not only enhances performance but also contributes to innovations in material science, particularly in developing lighter and stronger materials suitable for demanding environments.
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